molecular formula C22H21F3N2O3 B2820843 N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-2-(trifluoromethyl)benzamide CAS No. 1226453-35-5

N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-2-(trifluoromethyl)benzamide

カタログ番号: B2820843
CAS番号: 1226453-35-5
分子量: 418.416
InChIキー: BBICISZGIYYJBF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0³,⁸]hexadeca-3,5,7-trien-5-yl}-2-(trifluoromethyl)benzamide is a complex tricyclic compound characterized by a fused oxa-aza ring system. Its core structure includes a 16-membered tricyclo[10.4.0.0³,⁸] framework with an oxygen (oxa) and nitrogen (aza) atom, a ketone group at position 2, and a benzamide moiety substituted with a 2-(trifluoromethyl) group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzamide moiety may facilitate hydrogen bonding interactions in biological systems.

特性

IUPAC Name

N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N2O3/c23-22(24,25)18-7-2-1-6-16(18)20(28)26-14-8-9-19-17(13-14)21(29)27-11-4-3-5-15(27)10-12-30-19/h1-2,6-9,13,15H,3-5,10-12H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBICISZGIYYJBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)CCOC3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. The key steps may include:

  • Formation of the pyrido[2,1-d][1,5]benzoxazocin core through cyclization reactions.
  • Introduction of the oxo group at the 6-position via oxidation reactions.
  • Attachment of the trifluoromethylbenzamide moiety through amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

  • Use of high-throughput screening to identify optimal reaction conditions.
  • Implementation of continuous flow chemistry for scalable production.
  • Purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Introduction of additional oxo groups or modification of existing ones.

    Reduction: Conversion of oxo groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

  • Oxidation may yield additional ketones or carboxylic acids.
  • Reduction may produce alcohols.
  • Substitution may result in halogenated derivatives or other substituted compounds.

科学的研究の応用

N-{2-oxo-9-oxa-1-azatricyclo[1040

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Use in the development of new materials or catalysts.

作用機序

The mechanism by which N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-2-(trifluoromethyl)benzamide exerts its effects involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptors to modulate signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

類似化合物との比較

Key Differences :

  • Substituent : The benzamide group is replaced with a 3-[4-(trifluoromethyl)phenyl]propanamide chain.
  • Functional Group Orientation: The trifluoromethyl group is positioned at the para site of the phenyl ring in the propanamide side chain, unlike the ortho position in the target compound. The para-substituted trifluoromethyl group could reduce steric hindrance compared to the ortho-substituted variant, enhancing solubility but possibly compromising target engagement .
Property Target Compound Similar Compound (Propanamide)
Molecular Formula C₂₃H₂₀F₃N₂O₃ C₂₄H₂₂F₃N₂O₃
Molecular Weight (g/mol) 438.41 458.44
Substituent Position 2-(trifluoromethyl)benzamide 3-[4-(trifluoromethyl)phenyl]propanamide

2-oxo-N-[(12S)-2-oxo-9-oxa-1-azatricyclo[10.4.0.0³,⁸]hexadeca-3,5,7-trien-5-yl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide

Key Differences :

  • Functional Group : The benzamide is replaced with a benzoxazole sulfonamide group.
  • Stereochemistry : The tricyclic core has an (12S) configuration, introducing chirality.
  • Molecular Weight: Higher (443.47 g/mol) due to the sulfonamide and benzoxazole groups. Quantum chemical calculations (CC-DPS, 2025) indicate a planar benzoxazole ring, which may improve π-π stacking interactions. The (12S) configuration could lead to enantioselective binding, a critical factor in drug design .
Property Target Compound Similar Compound (Sulfonamide)
Molecular Formula C₂₃H₂₀F₃N₂O₃ C₂₁H₂₁N₃O₆S
Key Functional Groups Benzamide, trifluoromethyl Benzoxazole sulfonamide
Stereochemistry Not specified (12S) configuration

3-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0³,⁸]hexadeca-3,5,7-trien-5-yl}-1-[2-(trifluoromethyl)phenyl]urea

Key Differences :

  • Core Modification : The benzamide is replaced with a urea linkage.
  • Substituent: Retains the 2-(trifluoromethyl)phenyl group but as part of a urea moiety. Implications: Urea derivatives typically exhibit strong hydrogen-bonding capabilities due to the dual NH groups, which may improve binding to proteases or kinases. The molecular weight (433.42 g/mol) is slightly lower than the target compound, which could influence pharmacokinetics .
Property Target Compound Similar Compound (Urea)
Molecular Formula C₂₃H₂₀F₃N₂O₃ C₂₂H₂₂F₃N₃O₃
Functional Group Benzamide Urea
Metabolic Stability High (trifluoromethyl, benzamide) Moderate (urea hydrolysis susceptibility)

Research Findings and Trends

  • Computational Insights : Quantum chemical studies (CC-DPS, 2025) on the sulfonamide derivative highlight its optimized geometry for target binding, with a calculated absolute entropy of 345.2 J/mol·K, suggesting conformational rigidity .
  • Structural Activity Relationships (SAR) :
    • Benzamide vs. Urea : Benzamide derivatives generally show higher metabolic stability, while ureas offer stronger hydrogen bonding.
    • Substituent Position : Ortho-substituted trifluoromethyl groups (target compound) may enhance steric complementarity in hydrophobic binding pockets compared to para-substituted analogs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what are the critical reaction parameters?

  • Methodological Answer: Synthesis typically involves multi-step protocols. For example:

  • Step 1: Formation of the tricyclic oxa-aza core via cyclocondensation using reagents like potassium permanganate (oxidation) or sodium borohydride (reduction) under acidic/neutral conditions .
  • Step 2: Amide coupling between the tricyclic intermediate and 2-(trifluoromethyl)benzoyl chloride using a base (e.g., potassium carbonate) in anhydrous acetonitrile .
  • Key Parameters: Temperature control (<60°C), solvent purity, and stoichiometric ratios of reactants to minimize by-products like unreacted intermediates .

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • Methodological Answer:

  • NMR (¹H/¹³C): Assign peaks for the trifluoromethyl group (δ ~110-120 ppm in ¹³C) and the oxa-aza core (distinct splitting patterns in ¹H) .
  • LC-MS: Confirm molecular weight (e.g., [M+H]+ ion) and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients .
  • IR Spectroscopy: Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and N-H bending in the amide group .

Q. What preliminary biological assays are recommended for activity screening?

  • Methodological Answer:

  • In vitro kinase inhibition: Use fluorescence polarization assays with recombinant kinases (e.g., RIP1 kinase) at varying compound concentrations (1–100 µM) .
  • Cytotoxicity profiling: Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with IC₅₀ calculations using non-linear regression .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side-product formation?

  • Methodological Answer:

  • Design of Experiments (DoE): Use response surface methodology to optimize temperature, solvent (e.g., DMF vs. THF), and catalyst loading .
  • By-Product Analysis: Employ HPLC-PDA to identify impurities (e.g., hydrolyzed amide derivatives) and adjust reaction pH or quenching protocols .
  • Continuous Flow Chemistry: Reduce reaction times and improve selectivity by controlling residence time and mixing efficiency .

Q. How should researchers resolve contradictions in spectral data or bioactivity results?

  • Methodological Answer:

  • Spectral Validation: Compare experimental NMR data with computational predictions (DFT-based tools like Gaussian) to confirm stereochemical assignments .
  • Bioactivity Reproducibility: Replicate assays across multiple cell lines or enzyme batches, using positive controls (e.g., staurosporine for kinase inhibition) .
  • Metabolite Interference Testing: Use LC-MS/MS to rule out compound degradation or metabolite-driven effects in biological assays .

Q. What advanced techniques elucidate the compound’s binding mechanism with biological targets?

  • Methodological Answer:

  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) between the compound and purified kinases .
  • X-ray Crystallography: Co-crystallize the compound with target proteins to resolve binding modes (e.g., hydrogen bonding with catalytic lysine residues) .
  • Molecular Dynamics Simulations: Model interactions using software like GROMACS to predict binding free energy and conformational stability .

Data Contradiction Analysis

Q. Why might bioactivity vary between structurally similar analogs?

  • Methodological Answer:

  • Substituent Effects: The trifluoromethyl group’s electron-withdrawing properties may alter binding affinity compared to methyl or chloro analogs .
  • Conformational Rigidity: The tricyclic core’s stereochemistry (e.g., chair vs. boat conformations) impacts target accessibility .
  • Solubility Differences: LogP calculations (via HPLC) can explain discrepancies in cellular uptake rates .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。